5-Aminophthalazine-1,4-dione
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Overview
Description
Luminol, known chemically as 5-amino-2,3-dihydrophthalazine-1,4-dione, is a compound that exhibits chemiluminescence, producing a blue glow when it reacts with an appropriate oxidizing agent . This property makes it particularly valuable in forensic science for detecting trace amounts of blood, as well as in various biological and chemical assays .
Preparation Methods
Luminol is synthesized through a two-step process starting with 3-nitrophthalic acid . The first step involves heating 3-nitrophthalic acid with hydrazine in a high-boiling solvent such as triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide . The second step involves reducing the nitro group to an amino group using sodium dithionite, producing luminol . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production .
Chemical Reactions Analysis
Luminol undergoes several types of chemical reactions, most notably oxidation . In the presence of an oxidizing agent such as hydrogen peroxide and a catalyst like iron or potassium ferricyanide, luminol is oxidized to produce 3-aminophthalate in an excited state . This excited state then relaxes to a lower energy state, emitting light in the process . Common reagents used in these reactions include hydrogen peroxide, potassium ferricyanide, and potassium periodate . The major product formed from these reactions is 3-aminophthalate .
Scientific Research Applications
Luminol has a wide range of applications in scientific research. In forensic science, it is used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin . In biology, luminol is used in cellular assays to detect the presence of copper, iron, cyanides, and specific proteins via western blotting . In medicine, luminol-based chemiluminescent assays are used for the detection of various biomolecules, including proteins, carbohydrates, DNA, and RNA . Additionally, luminol is used in environmental monitoring as biosensors and in the pharmaceutical industry for cellular localization and as biological tracers .
Mechanism of Action
The chemiluminescence of luminol involves a multi-step reaction mechanism . Initially, luminol is deprotonated in basic conditions and then oxidized to form an anionic radical . This radical reacts with oxygen to form an unstable organic peroxide, which decomposes to produce 3-aminophthalate in an excited state . The excited 3-aminophthalate then returns to its ground state by emitting a photon of light, resulting in the characteristic blue glow . The molecular targets involved in this process include the oxidizing agents and catalysts that facilitate the reaction .
Comparison with Similar Compounds
Luminol is often compared with other chemiluminescent compounds such as luciferin and fluorescein . While luciferin, found in fireflies, also produces light through a biochemical reaction, it requires an enzyme called luciferase to catalyze the reaction . Fluorescein, on the other hand, is used in fluorescence microscopy and does not produce light through a chemical reaction but rather absorbs light and re-emits it at a different wavelength . Luminol’s uniqueness lies in its ability to produce light through a simple chemical reaction with an oxidizing agent, making it highly useful in various analytical applications .
Properties
CAS No. |
60851-83-4 |
---|---|
Molecular Formula |
C8H5N3O2 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
5-aminophthalazine-1,4-dione |
InChI |
InChI=1S/C8H5N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2 |
InChI Key |
IQFKNYLTBAWCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O |
Origin of Product |
United States |
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